tert-Butyl 4-acetamidophenethylcarbamate
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Overview
Description
tert-Butyl 4-acetamidophenethylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an acetamido group, and a phenethylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-acetamidophenethylcarbamate typically involves the reaction of tert-butyl carbamate with 4-acetamidophenethylamine. The reaction is usually carried out in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carbamate bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-acetamidophenethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-acetamidophenethylcarbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is utilized to study enzyme interactions and protein modifications. It can act as a probe to investigate the activity of specific enzymes and their role in metabolic pathways.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure allows it to interact with biological targets, making it a promising compound for the development of new therapeutics.
Industry
In the industrial sector, this compound is used in the production of polymers and coatings. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-acetamidophenethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 4-acetamidophenethylcarbamate include:
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (substituted benzamido)phenylcarbamate
- 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups. The presence of both the acetamido and phenethylcarbamate moieties provides unique reactivity and interaction profiles, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H22N2O3 |
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Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-acetamidophenyl)ethyl]carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-11(18)17-13-7-5-12(6-8-13)9-10-16-14(19)20-15(2,3)4/h5-8H,9-10H2,1-4H3,(H,16,19)(H,17,18) |
InChI Key |
JNNQWFZNXZQHSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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